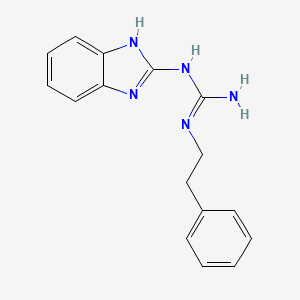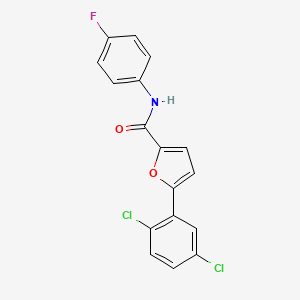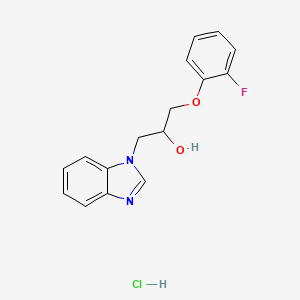![molecular formula C26H32N2O3S B4080824 N~1~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide](/img/structure/B4080824.png)
N~1~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
Übersicht
Beschreibung
N~1~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide, also known as MLR-1023, is a synthetic compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. MLR-1023 is a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism.
Wirkmechanismus
The mechanism of action of N~1~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide involves the inhibition of DPP-4, which is an enzyme that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 results in increased levels of GLP-1 and GIP, which stimulate insulin secretion and inhibit glucagon secretion. This leads to improved glucose metabolism and lower blood glucose levels. In addition, DPP-4 inhibitors have been shown to have anti-inflammatory and neuroprotective effects through mechanisms that are not fully understood.
Biochemical and Physiological Effects
N~1~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has been shown to have several biochemical and physiological effects in animal and human studies. In animal studies, N~1~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has been shown to improve glucose metabolism, reduce inflammation, and protect against neuronal damage. In human studies, N~1~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has been shown to improve glycemic control and reduce the risk of hypoglycemia in patients with T2DM. N~1~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has also been shown to have a favorable safety profile with no significant adverse events reported.
Vorteile Und Einschränkungen Für Laborexperimente
N~1~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has several advantages for lab experiments, including its high selectivity for DPP-4, its availability as a commercial product, and its favorable safety profile. However, there are also limitations to the use of N~1~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide in lab experiments. N~1~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide is a relatively new compound, and its long-term safety and efficacy have not been fully established. In addition, N~1~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide is a synthetic compound that may have limitations in terms of its ability to mimic the effects of endogenous hormones such as GLP-1 and GIP.
Zukünftige Richtungen
There are several future directions for research on N~1~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide. One area of research is the development of new DPP-4 inhibitors with improved selectivity and efficacy. Another area of research is the investigation of the anti-inflammatory and neuroprotective effects of DPP-4 inhibitors, which may have implications for the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for long-term safety and efficacy studies of N~1~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide in humans to determine its potential as a therapeutic agent for the treatment of T2DM.
Wissenschaftliche Forschungsanwendungen
N~1~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus (T2DM). DPP-4 inhibitors have been shown to improve glucose metabolism by increasing insulin secretion and decreasing glucagon secretion. N~1~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide is a highly selective inhibitor of DPP-4, which makes it a promising candidate for the treatment of T2DM. In addition, N~1~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has been shown to have anti-inflammatory and neuroprotective effects, which may have implications for the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[4-(1-adamantyl)phenyl]-2-(N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O3S/c1-18(28(32(2,30)31)24-6-4-3-5-7-24)25(29)27-23-10-8-22(9-11-23)26-15-19-12-20(16-26)14-21(13-19)17-26/h3-11,18-21H,12-17H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQNXXCAGXSUKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3)N(C5=CC=CC=C5)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(methylsulfonyl)-N~2~-phenyl-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]alaninamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B4080744.png)

![2-[(2-chlorobenzoyl)amino]-5-iodo-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4080759.png)
![N-1,3-benzodioxol-5-yl-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio}acetamide](/img/structure/B4080760.png)

![N-(4-bromo-2-isopropylphenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4080780.png)

![6-amino-3-(2,5-dimethoxyphenyl)-4-[4-(dimethylamino)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4080786.png)
![2-(3-chlorophenoxy)-1-[(5,6-dimethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate](/img/structure/B4080802.png)
![3,4-dimethoxy-N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4080809.png)
![N-(2-cyanophenyl)-2-({4-methyl-5-[2-(methylthio)ethyl]-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4080810.png)
![N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4080813.png)
![ethyl 4-{[3-(4-bromophenyl)-1-(4-hydroxyphenyl)-3-oxopropyl]amino}benzoate hydrochloride](/img/structure/B4080816.png)
